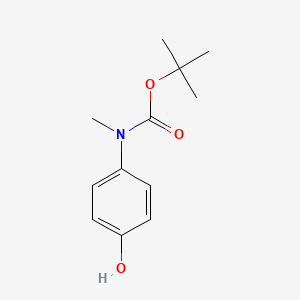

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Description

BenchChem offers high-quality tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCINQXFUANAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a versatile building block in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust technical profile. We will delve into its synthesis, spectroscopic characteristics, physical properties, reactivity, and applications, providing field-proven insights for its effective utilization in research and drug development.

Introduction and Molecular Overview

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a bifunctional organic molecule featuring a phenol group and a tert-butoxycarbonyl (Boc)-protected secondary amine.[1] The presence of these two key functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] The Boc group serves as a robust protecting group for the secondary amine, allowing for selective reactions at other sites of the molecule.[4] Its stability under a range of conditions, coupled with its straightforward removal, makes it an ideal choice for multi-step synthetic pathways.[5]

Table 1: Core Molecular Properties

| Property | Value | Source |

| CAS Number | 180593-41-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| IUPAC Name | tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; N1 [label="N"]; C7 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; C8 [label="C"]; O2 [label="O"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Hydroxyl Group C4 -- O1; O1 -- H1;

// Carbamate Group C1 -- N1; N1 -- C7; C7 -- H2; C7 -- H3; C7 -- H4; N1 -- C8; C8 -- O2 [style=double]; C8 -- O3; O3 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;

// Node Positions C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; O1 [pos="0,4.2!"]; H1 [pos="-0.6,4.8!"]; N1 [pos="-2.4,-0.7!"]; C7 [pos="-3.6,-0.2!"]; H2 [pos="-4.2,-0.8!"]; H3 [pos="-3.8,0.8!"]; H4 [pos="-4.2,0.2!"]; C8 [pos="-2.4,-2.1!"]; O2 [pos="-1.6,-2.8!"]; O3 [pos="-3.6,-2.8!"]; C9 [pos="-4.8,-2.1!"]; C10 [pos="-4.8,-0.7!"]; C11 [pos="-6, -2.8!"]; C12 [pos="-4.2, -3.2!"]; }

Caption: Molecular Structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 4-aminophenol:

-

Boc Protection of 4-Aminophenol: The primary amine of 4-aminophenol is first protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl N-(4-hydroxyphenyl)carbamate.

-

N-Methylation: The resulting N-H of the carbamate is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl N-(4-hydroxyphenyl)carbamate

This procedure is adapted from a known method for the Boc protection of 4-aminophenol.[6]

-

To a solution of 4-aminophenol (10.97 g, 100.5 mmol) and triethylamine (30 mL) in methanol (200 mL), slowly add di-tert-butyl dicarbonate (24.07 g, 110.3 mmol).

-

Stir the reaction mixture at room temperature for 14 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

Dissolve the residue in ethyl acetate (250 mL) and wash with 0.25 N aqueous hydrochloric acid (100 mL), followed by saturated aqueous ammonium chloride solution (3 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Step 2: Synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

This step is based on general procedures for the N-alkylation of Boc-protected amines.[7]

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl N-(4-hydroxyphenyl)carbamate (1 equivalent) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic and Physical Properties

Direct experimental data for the target molecule is limited. Therefore, the following properties are a combination of data from the closely related analog, tert-butyl N-(4-hydroxyphenyl)carbamate, and predicted values based on the introduction of a methyl group on the nitrogen atom.

Physical Properties

Table 2: Physical Properties

| Property | Value (Analog*) | Predicted Value (Target) |

| Melting Point | 143-147 °C[6] | Likely lower than the analog due to disruption of N-H hydrogen bonding. |

| Appearance | White solid | Expected to be a white to off-white solid. |

| Solubility | Slightly soluble in water[6] | Similar or slightly decreased solubility in water; soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. |

*Analog: tert-butyl N-(4-hydroxyphenyl)carbamate

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show the following key signals (predicted for CDCl₃ as solvent):

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton: A broad singlet for the hydroxyl proton (δ ~5-6 ppm), which is exchangeable with D₂O.

-

N-Methyl Protons: A singlet at approximately δ 3.2-3.4 ppm, integrating to 3H.

-

tert-Butyl Protons: A sharp singlet at around δ 1.5 ppm, integrating to 9H.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is anticipated to display the following characteristic resonances (predicted for CDCl₃ as solvent):

-

Carbonyl Carbon: A signal in the range of δ 154-156 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-155 ppm). The carbon attached to the oxygen will be the most downfield.

-

tert-Butoxy Carbonyl Carbon: A signal around δ 80-82 ppm.

-

N-Methyl Carbon: A signal at approximately δ 35-40 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit the following key absorption bands:

-

O-H Stretch (Phenol): A broad band in the region of 3200-3550 cm⁻¹.[8]

-

C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: A band in the 1200-1350 cm⁻¹ region.

-

C-O Stretch (Phenol and Carbamate): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and subsequent fragmentation of the carbamate and phenolic moieties.

Reactivity and Stability

The reactivity of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is primarily governed by its three main components: the Boc-protected amine, the phenolic hydroxyl group, and the aromatic ring.

-

Boc Group Reactivity: The Boc group is stable to a wide range of nucleophilic and basic conditions.[4] However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) to yield the free secondary amine.[5] This acid lability is a cornerstone of its utility as a protecting group.

-

Phenolic Hydroxyl Group Reactivity: The phenolic -OH group is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a good nucleophile and can participate in reactions such as Williamson ether synthesis. The hydroxyl group can also be acylated or silylated.

-

Aromatic Ring Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to occur, with substitution directed to the ortho positions relative to the hydroxyl group.

-

Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). It is likely to be sensitive to strong acids, which will cleave the Boc group, and potentially to strong oxidizing agents that could affect the phenol ring.

Applications in Drug Development

While specific examples for the direct use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are not abundant in the literature, its structural motifs are highly relevant in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The N-methyl-p-aminophenol core is a key structural element in a variety of biologically active compounds. The title compound serves as a protected and readily functionalizable version of this scaffold.

-

Peptide Bond Isostere: The carbamate linkage can act as a more stable surrogate for the amide bond in peptidomimetics, potentially improving the pharmacokinetic properties of peptide-based drugs.[3]

-

Intermediate in Multi-Step Syntheses: The orthogonal protecting group strategy enabled by the Boc group allows for sequential modifications at the phenolic hydroxyl group and the aromatic ring, making it a valuable intermediate in the synthesis of complex drug targets.[9] For instance, the phenolic oxygen can be elaborated into more complex ether or ester linkages, which are common in various drug classes.

-

Precursor for Kinase Inhibitors: The 4-aminophenol moiety is a common feature in many tyrosine kinase inhibitors.[10] The title compound can serve as a building block for the synthesis of such inhibitors, where the N-methyl group can be crucial for modulating binding affinity and selectivity.

Conclusion

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a valuable synthetic intermediate with significant potential in drug discovery and development. Its combination of a protected secondary amine and a reactive phenol group on an aromatic scaffold provides a versatile platform for the synthesis of complex and biologically active molecules. This guide, by consolidating known chemical principles and data from related compounds, offers a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

References

- Supporting Information for a relevant study.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. [Link]

- Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [A specific public URL for this document is not available, but it describes a relevant synthetic procedure].

-

NIST WebBook. tert-Butyl carbamate. [Link]

-

PubChemLite. Tert-butyl n-[2-(4-hydroxyphenyl)ethyl]carbamate (C13H19NO3). [Link]

-

PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.[Link]

-

PubChem. n-Methyl-p-aminophenol. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. [Link]

-

p-Aminophenol - ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

- Google Patents. Process of manufacturing n-methyl p-amino phenol.

- Google Patents.

-

GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. IRJET. [Link]

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]

-

Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. [Link]

-

Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. J Chromatogr Sci. [Link]

-

Kajay Remedies. Role of Para Aminophenol in Oncology Drug Development. [Link]

-

bartleby. IS the IR spectrum below showing 4-aminophenol, nitrophenol, or acetaminophen, or even neither? [Link]

-

NIST WebBook. Phenol, 4-amino-. [Link]

Sources

- 1. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BOC Protection and Deprotection [bzchemicals.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 10. chembk.com [chembk.com]

"CAS 180593-41-3 synthesis and characterization"

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2'-bipyrrole-5-carbaldehyde

Introduction

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 4-(4-formyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2'-bipyrrole-5-carbaldehyde. While the provided CAS number 180593-41-3 is associated with (4-Hydroxy-phenyl)-methyl-carbamic acid tert-butyl ester in some databases[1], the complexity of the requested topic suggests a focus on the more synthetically challenging and functionally versatile pyrrole-based structure. This tri-pyrrolic aldehyde serves as a valuable building block in the synthesis of complex macrocycles, such as porphyrins and BODIPY (boron-dipyrromethene) dyes.[][3][4] The strategic placement of formyl groups allows for further chemical modifications, making it a key intermediate in the development of novel fluorescent probes and photosensitizers for various applications, including bioimaging and photodynamic therapy.[5]

Proposed Synthetic Pathway

The synthesis of this complex molecule can be approached through a convergent strategy, involving the preparation of key pyrrole intermediates followed by their coupling and subsequent formylation. The proposed pathway aims to provide a logical and efficient route to the target compound.

Overall Synthetic Workflow

Sources

A Guide to the Structural Elucidation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Multi-technique Spectroscopic Approach

Abstract

This technical guide provides a comprehensive, in-depth analysis of the methodologies and theoretical principles for the structural elucidation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document is designed for researchers, scientists, and professionals in the field, offering a detailed walkthrough of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide emphasizes the causal relationships behind spectroscopic observations and provides validated protocols. To ensure scientific rigor, this guide will leverage experimental data from the closely related analogue, tert-butyl (4-hydroxyphenyl)carbamate, to predict and interpret the spectral characteristics of the N-methylated target compound.

Introduction: The Importance of Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Even minor structural modifications, such as the addition of a methyl group, can profoundly alter its pharmacological and toxicological profile. tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, with its carbamate and phenol moieties, presents a unique set of spectroscopic challenges and learning opportunities. This guide will dissect the expected spectral data from primary analytical techniques to build a cohesive and validated structural assignment.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's constituent parts is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

The key functionalities that will be interrogated spectroscopically are:

-

The para-substituted aromatic ring: This will give rise to characteristic signals in both ¹H and ¹³C NMR.

-

The phenolic hydroxyl group (-OH): This group has a distinct signature in IR and its proton is observable in ¹H NMR.

-

The N-methyl-N-aryl carbamate group: This is the most complex moiety, containing a carbonyl group (C=O), a C-N bond, and a C-O bond, all of which have characteristic spectroscopic features. The presence of the N-methyl group is a key differentiator from its unmethylated analogue.

-

The tert-butyl group: This will produce a very strong and characteristic singlet in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Theoretical Underpinnings: ¹H NMR spectroscopy provides information about the chemical environment of protons. The chemical shift (δ) is indicative of the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum: Based on the structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and supported by data from its unmethylated analogue, tert-butyl (4-hydroxyphenyl)carbamate[1], the following proton signals are predicted.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Comparison |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H | This signal is expected to be a sharp singlet due to the nine equivalent protons with no adjacent protons to couple with. This is consistent with the analogue's signal at 1.51 ppm[1]. |

| N-Methyl (-NCH₃) | ~3.2 | Singlet | 3H | The introduction of the N-methyl group will produce a new singlet in this region. The chemical shift is influenced by the electron-withdrawing carbamate group. |

| Aromatic (Ar-H) | ~6.8 | Doublet | 2H | These are the protons ortho to the hydroxyl group. They are expected to be shielded compared to benzene (7.34 ppm) due to the electron-donating effect of the -OH group. The analogue shows a doublet at 6.75 ppm[1]. |

| Aromatic (Ar-H) | ~7.2 | Doublet | 2H | These are the protons ortho to the N-carbamate group. They will be deshielded relative to the other aromatic protons due to the electron-withdrawing nature of the nitrogen. The analogue shows a doublet at 7.19 ppm[1]. |

| Phenolic (-OH) | ~5.0 | Broad Singlet | 1H | The chemical shift of this proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to hydrogen bonding and exchange. The analogue shows a broad singlet at 4.90 ppm[1]. |

Key Differentiation from Analogue: The most significant difference in the ¹H NMR spectrum will be the appearance of a singlet around 3.2 ppm corresponding to the N-methyl group.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Theoretical Underpinnings: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift is indicative of the hybridization and electronic environment of the carbon atom.

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum is detailed below, with reference to the unmethylated analogue where applicable[1].

| Assignment | Predicted δ (ppm) | Rationale and Comparison |

| tert-Butyl (-C (CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group is expected in this region. The analogue shows this peak at 80.46 ppm[1]. |

| tert-Butyl (-C(CH₃ )₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group will give a strong signal in the aliphatic region. The analogue shows this peak at 28.38 ppm[1]. |

| N-Methyl (-NCH₃ ) | ~35-40 | This new signal, absent in the analogue, is characteristic of an N-methyl group attached to an electron-withdrawing carbamate. |

| Aromatic (C -N) | ~140 | The aromatic carbon directly attached to the nitrogen will be deshielded. The analogue shows a similar carbon at a different chemical shift due to the N-H vs N-CH₃ substitution. |

| Aromatic (C -OH) | ~153 | The aromatic carbon bearing the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen. The analogue shows this peak at 152.12 ppm[1]. |

| Aromatic (Ar-C H) | ~115 | These are the carbons ortho to the hydroxyl group, shielded by its electron-donating effect. The analogue shows these at 115.75 ppm[1]. |

| Aromatic (Ar-C H) | ~122 | These are the carbons ortho to the N-carbamate group. The analogue shows these at 121.71 ppm[1]. |

| Carbonyl (-C =O) | ~154 | The carbamate carbonyl carbon is expected in this region. The analogue shows this peak at 153.63 ppm[1]. The chemical shift of carbamate carbons is typically around 150 ppm. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

Theoretical Underpinnings: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3200-3600 | O-H stretch | Phenolic -OH | Strong, Broad |

| 2850-3000 | C-H stretch | Aliphatic (tert-butyl, N-methyl) | Medium-Strong |

| ~1700 | C=O stretch | Carbamate | Strong |

| 1500-1600 | C=C stretch | Aromatic Ring | Medium |

| 1200-1300 | C-O stretch | Carbamate & Phenol | Strong |

| 1150-1250 | C-N stretch | Carbamate | Medium |

Key Differentiation from Analogue: The unmethylated analogue would show an N-H stretching band around 3300-3500 cm⁻¹ and an N-H bending vibration around 1600 cm⁻¹. The absence of these in the spectrum of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a key diagnostic feature.

Mass Spectrometry (MS): Determining the Mass and Fragmentation

Theoretical Underpinnings: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and provides clues about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The expected molecular weight of C₁₂H₁₇NO₃ is 223.12 g/mol . A prominent molecular ion peak at m/z = 223 should be observed.

-

Key Fragmentation Pathways: A characteristic fragmentation pattern for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da[2].

Caption: Predicted major fragmentation pathways for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

-

m/z = 166: This fragment corresponds to the loss of isobutylene (56 Da) from the tert-butyl group, followed by the loss of a hydrogen atom.

-

m/z = 167: Loss of isobutylene (56 Da) from the tert-butyl group.

-

m/z = 208: Loss of a methyl radical (15 Da) from the tert-butyl group.

-

m/z = 123: This fragment would result from the loss of the entire tert-butoxycarbonyl group (100 Da).

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of high-quality spectroscopic data for compounds similar to tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Conclusion: A Unified Structural Hypothesis

The synergistic application of NMR, IR, and mass spectrometry provides a robust and self-validating framework for the structural elucidation of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate. The predicted spectroscopic data, anchored by experimental findings for a close structural analogue, consistently supports the proposed structure. The key diagnostic features are the presence of the N-methyl signal in the NMR spectra, the absence of N-H vibrations in the IR spectrum, and the characteristic fragmentation patterns in the mass spectrum. This guide serves as a testament to the power of modern analytical techniques in providing definitive structural assignments, a cornerstone of chemical and pharmaceutical research.

References

-

Supporting Information for a scientific article. (No specific title available).

-

Holman, R. W., et al. "Chemical Ionization Mass Spectrometry of N-Methylcarbamate Insecticides, Some of Their Metabolites, and Related Compounds." Journal of AOAC INTERNATIONAL, 1978.

-

Li, Y., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules, vol. 23, no. 10, 2018, p. 2532.

Sources

Topic: Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Mechanistic Exploration of Potential Cholinesterase Inhibition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a carbamate derivative whose biological activity is not extensively characterized in public literature.[1] However, its chemical structure, specifically the N-methylcarbamate moiety, is a well-established pharmacophore present in numerous potent inhibitors of cholinesterases.[2][3] This guide synthesizes established principles of medicinal chemistry and pharmacology to propose a detailed, testable mechanism of action for this compound. We hypothesize that tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate acts as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This document provides the theoretical framework for this mechanism, outlines rigorous experimental protocols for its validation, and presents the expected data signatures that would confirm this hypothesis.

Introduction and Structural Rationale

The carbamate functional group is a cornerstone of neuropharmacology, most notably in the treatment of Alzheimer's disease, myasthenia gravis, and as a component of various insecticides.[2][4] Carbamate-based drugs, such as Rivastigmine, function by inhibiting acetylcholinesterase (AChE), thereby increasing the concentration and duration of action of acetylcholine in synaptic clefts.[2] This enhancement of cholinergic neurotransmission can alleviate cognitive deficits associated with neuronal loss.

The structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate contains the critical features for this class of activity:

-

The Carbamate Core: The electrophilic carbonyl carbon of the carbamate is susceptible to nucleophilic attack by the catalytic serine residue within the AChE active site.

-

The N-methyl Group: This substitution is common among insecticidal and pharmaceutical carbamates.[3][5]

-

The 4-hydroxyphenyl Group: This moiety acts as the leaving group during the enzymatic reaction, with its stability influencing the rate of carbamylation.

Given these structural alerts, the most logical and scientifically sound hypothesis is that this compound's primary mechanism of action is the inhibition of AChE.

Proposed Molecular Mechanism of Action: Pseudo-Irreversible Inhibition

We propose that tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate functions as a slow-reversible, or pseudo-irreversible, inhibitor of acetylcholinesterase.[6] This mechanism is distinct from simple competitive inhibitors and involves the formation of a transient covalent bond with the enzyme. The process unfolds in two key stages:

-

Carbamylation: The compound docks within the active site of AChE. The hydroxyl group of the catalytic serine (Ser203 in human AChE) performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the displacement of the 4-hydroxyphenol leaving group and the formation of a stable, N-methyl-carbamylated enzyme.[7]

-

Slow Hydrolysis (Decarbamylation): The carbamylated enzyme is catalytically inactive. Unlike the acetylated enzyme formed with acetylcholine, which is hydrolyzed in microseconds, the carbamoyl-serine bond is significantly more stable. Its hydrolysis, which regenerates the active enzyme, occurs on a timescale of minutes to hours.[2] This slow decarbamylation rate effectively sequesters the enzyme, leading to a sustained inhibition of acetylcholine breakdown.

The overall effect is a potentiation of cholinergic signaling at synapses that rely on acetylcholine for neurotransmission.

Caption: Proposed mechanism at the cholinergic synapse.

Experimental Validation Framework

To rigorously test this proposed mechanism, a multi-tiered experimental approach is required, moving from direct enzyme interaction to a cellular context.

Experiment 1: In Vitro AChE Inhibition Assay

-

Expertise & Causality: The foundational step is to confirm direct inhibition of the purified target enzyme. The Ellman's assay is the gold-standard colorimetric method for measuring AChE activity, making it the authoritative choice for determining the compound's inhibitory potency (IC₅₀).[8]

-

Protocol:

-

Reagent Preparation: Prepare solutions of purified human recombinant AChE, the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (DTNB), and the test compound in a suitable phosphate buffer (pH 8.0).

-

Assay Plate Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM). Include a positive control (Rivastigmine) and a vehicle control (DMSO).

-

Enzyme Addition: Add AChE solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and plot percent inhibition versus the log of inhibitor concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Trustworthiness (Self-Validation): The inclusion of a known inhibitor (Rivastigmine) validates the assay's sensitivity and accuracy. The vehicle control establishes the baseline enzyme activity, ensuring that any observed inhibition is due to the compound itself and not the solvent.

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Experiment 2: Enzyme Kinetic Analysis

-

Expertise & Causality: Determining the type of inhibition is crucial for mechanistic understanding. A pseudo-irreversible inhibitor that forms a covalent intermediate will exhibit a characteristic kinetic signature. By measuring enzyme kinetics at varying substrate and inhibitor concentrations, we can distinguish this from simple competitive or non-competitive binding.

-

Protocol:

-

Assay Setup: Perform the Ellman's assay as described above, but using a matrix of conditions with several fixed concentrations of the test compound and a range of substrate (ATCI) concentrations for each inhibitor concentration.

-

Data Collection: Measure the initial reaction velocity (V₀) for each condition.

-

Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

-

Expected Result: For a pseudo-irreversible inhibitor, the plot will show lines with different slopes and y-intercepts that do not converge on the y-axis, characteristic of a mixed or non-competitive type inhibition pattern over short incubation times. With pre-incubation, the Vmax will decrease significantly as more enzyme is inactivated.

-

-

-

Trustworthiness (Self-Validation): The consistency of the kinetic patterns across multiple replicates and comparison to known inhibitors with different mechanisms (e.g., Donepezil - competitive; Rivastigmine - pseudo-irreversible) will validate the findings.

Experiment 3: Cell-Based Cholinergic Reporter Assay

-

Expertise & Causality: Demonstrating target engagement in a living system is the final and most important validation. This assay confirms that the compound can cross the cell membrane and functionally inhibit intracellular or membrane-bound AChE, leading to an enhanced response from a downstream acetylcholine receptor.

-

Protocol:

-

Cell Culture: Use a human cell line (e.g., HEK293) stably co-expressing a muscarinic acetylcholine receptor (e.g., M1) and human AChE. The cells should also contain a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a CRE-luciferase reporter construct.

-

Compound Treatment: Plate the cells and pre-treat them with varying concentrations of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate for a set period (e.g., 1 hour).

-

Stimulation: Challenge the cells with a sub-maximal (EC₂₀) concentration of an acetylcholine receptor agonist like carbachol.

-

Signal Detection: Measure the downstream signal. For a calcium assay, measure the change in fluorescence. For a luciferase assay, measure luminescence after adding the substrate.

-

Data Analysis: The potentiation of the carbachol-induced signal in the presence of the inhibitor demonstrates its ability to prevent agonist breakdown by AChE. Plot the fold-increase in signal against the inhibitor concentration.

-

-

Trustworthiness (Self-Validation): Controls are critical. Cells expressing the receptor but not AChE should show no potentiation by the compound, proving the effect is AChE-dependent. A control with carbachol alone establishes the baseline response.

Anticipated Data Summary

The collective results from the proposed experiments are expected to align with the profile of a potent, pseudo-irreversible AChE inhibitor.

| Parameter | Experiment | Expected Result | Implication |

| IC₅₀ | In Vitro Inhibition Assay | Low micromolar to nanomolar range | Compound is a potent inhibitor of AChE. |

| Kinetic Profile | Enzyme Kinetic Analysis | Time-dependent decrease in Vmax | Consistent with covalent modification and pseudo-irreversible inhibition. |

| Cellular Potentiation | Cell-Based Reporter Assay | Dose-dependent increase in agonist-induced signal | Confirms cell permeability and functional target engagement. |

Conclusion and Future Directions

The structural features of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate provide a compelling, scientifically-grounded rationale for its proposed mechanism of action as a pseudo-irreversible inhibitor of acetylcholinesterase. The experimental framework detailed herein provides a clear and robust pathway to validate this hypothesis, beginning with direct enzymatic characterization and culminating in functional confirmation within a cellular system.

Positive results from these studies would establish this compound as a novel cholinesterase inhibitor. Subsequent research should focus on its selectivity against butyrylcholinesterase (BChE), determining its decarbamylation rate, and ultimately, evaluating its efficacy and safety profile in in vivo models of cholinergic dysfunction.

References

-

Malfili, L., et al. (2022). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central. Available at: [Link]

-

Kratky, M., et al. (2018). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. Available at: [Link]

-

Rosenberry, T. L., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. Available at: [Link]

-

Pohanka, M. (2020). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. PubChem. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:198896-23-0 | tert-butyl N-[4-(3-hydroxypropyl)phenyl]carbamate. Chemsrc. Available at: [Link]

-

Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methylcarbamic acid. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Methyl carbamate. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Npc184782. PubChem. Available at: [Link]

-

Jiang, Y., et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamic acid, N-methyl-, ethyl ester. PubChem. Available at: [Link]

-

Talat, S., & Gabr, G. A. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

"tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate as a building block in organic synthesis"

An In-Depth Technical Guide to tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Masked Phenolic Amines

In the intricate landscape of modern organic synthesis, particularly within the realm of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a bifunctional building block of significant interest, offering a masked p-methylaminophenol scaffold. The presence of a labile tert-butoxycarbonyl (Boc) group on the nitrogen atom and a reactive phenolic hydroxyl group provides a versatile platform for sequential and site-selective modifications. This guide delves into the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate, providing both foundational knowledge and practical, field-proven protocols. The strategic advantage of this reagent lies in its ability to participate in a diverse array of chemical transformations, from the formation of ethers and esters at the phenolic position to the deprotection of the amine for subsequent derivatization, making it a cornerstone in the synthesis of complex molecular architectures.[1][2]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The properties of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 180593-41-3 | [3] |

| Molecular Formula | C₁₂H₁₇NO₃ | [3] |

| Molecular Weight | 223.27 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | [3] |

Safety Information:

Synthesis and Characterization: A Validated Protocol

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is typically achieved through the N-protection of 4-(methylamino)phenol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a robust and high-yielding transformation, fundamental to the utility of this building block.

Synthesis Workflow

Caption: General synthetic workflow for tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Detailed Experimental Protocol: N-Boc Protection of 4-(Methylamino)phenol

This protocol is based on established methods for the N-Boc protection of amines.[8][9][10]

-

Reaction Setup: To a solution of 4-(methylamino)phenol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v) in a round-bottom flask, add sodium bicarbonate (1.5 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, remove the THF under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Table 2: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~7.0-7.2 (d, 2H, Ar-H), ~6.7-6.9 (d, 2H, Ar-H), ~4.5-5.5 (br s, 1H, OH), ~3.2 (s, 3H, N-CH₃), ~1.4-1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~155 (C=O), ~154 (Ar-C-O), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), ~80 (C(CH₃)₃), ~35 (N-CH₃), ~28 (C(CH₃)₃) |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2980 (C-H stretch), ~1680 (C=O stretch, carbamate), ~1510, 1450 (C=C stretch, aromatic), ~1250, 1160 (C-O stretch) |

| MS (ESI) | m/z: 224.1 [M+H]⁺, 246.1 [M+Na]⁺ |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate stems from the orthogonal reactivity of its two functional groups: the acid-labile N-Boc group and the nucleophilic phenolic hydroxyl group.

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a cornerstone of its utility, unmasking the secondary amine for further functionalization. This is typically achieved under acidic conditions.[8][11][12]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

-

Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to precipitate the amine salt, which can be collected by filtration. Alternatively, the acidic solution can be carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and the free amine extracted with an organic solvent.

Causality in Protocol Choice: The use of strong acids like TFA ensures rapid and complete cleavage of the Boc group.[11] The tert-butyl cation generated can potentially alkylate electron-rich aromatic rings or other nucleophiles; therefore, scavengers such as anisole or triethylsilane are sometimes added to trap this reactive intermediate.[12][13]

Reactions at the Phenolic Hydroxyl Group

With the amine protected, the phenolic hydroxyl group is available for a range of transformations, most notably O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis):

The phenoxide, generated by treatment with a suitable base (e.g., K₂CO₃, NaH), can be reacted with various alkylating agents (e.g., alkyl halides, tosylates) to form ethers. This is a foundational reaction for introducing diverse side chains and linking the building block to other molecular fragments.

Protocol: O-Alkylation with an Alkyl Bromide

-

Setup: To a solution of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Addition of Electrophile: Add the alkyl bromide (1.1 eq) and heat the mixture to 60-80 °C.

-

Reaction and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo. The residue can be purified by column chromatography.

O-Acylation:

The phenolic hydroxyl can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters. This is a common strategy for introducing ester functionalities or for the synthesis of prodrugs.

Applications in Drug Discovery and Complex Molecule Synthesis

Bifunctional building blocks like tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate are invaluable in medicinal chemistry and drug discovery. The ability to selectively unmask and functionalize the amine and phenol allows for the construction of libraries of compounds for structure-activity relationship (SAR) studies. The carbamate functionality itself is a common motif in pharmaceuticals, often used to improve metabolic stability or to act as a prodrug moiety.[14] While specific examples of the direct use of this exact building block in named drug syntheses are not prevalent in the readily available literature, its structural motif is present in numerous biologically active compounds. Its utility can be inferred from the applications of similar protected aminophenols in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents.[2]

Conclusion

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate is a strategically important and versatile building block in organic synthesis. Its orthogonal protecting group strategy allows for the selective functionalization of both the nitrogen and oxygen atoms, providing a powerful tool for the synthesis of complex molecules. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory synthesis to large-scale drug development campaigns. The self-validating nature of the described protocols, grounded in established chemical principles, ensures reliable and reproducible results.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

-

PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]

-

WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

- 1. tert-Butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. BOC Protection and Deprotection [pt.bzchemicals.com]

- 11. jk-sci.com [jk-sci.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical tools available, protecting groups and meticulously designed intermediates play a pivotal role. This technical guide delves into the multifaceted role of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a carbamate derivative of significant interest. We will explore its synthesis, grounded in the principles of chemoselectivity, and illuminate its critical function as a versatile intermediate in the synthesis of complex pharmaceutical compounds, most notably in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the practical applications and underlying chemical principles of this valuable synthetic building block.

Introduction: The Unsung Importance of Carbamates in Drug Discovery

The carbamate functional group, often perceived as a simple structural motif, is a cornerstone in modern medicinal chemistry.[1][2] Its unique hybrid amide-ester characteristics bestow upon it a remarkable degree of chemical and proteolytic stability.[1][3][4][5] This stability, coupled with an enhanced ability to permeate cellular membranes, has led to the widespread incorporation of carbamates into a multitude of approved therapeutic agents and prodrugs.[1][2][4][5] Carbamates serve diverse functions, from acting as peptide bond surrogates to enhance metabolic stability, to forming crucial interactions with biological targets.[1][3] Furthermore, the tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is arguably one of the most ubiquitous amine-protecting groups in organic synthesis due to its ease of introduction and selective removal under acidic conditions.[6]

This guide focuses on a specific carbamate, tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate , and its strategic importance in the synthesis of medicinally relevant compounds.

Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Study in Chemoselectivity

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate from its precursor, N-methyl-p-aminophenol (also known as 4-(methylamino)phenol), presents an interesting challenge in chemoselectivity. The starting material possesses two nucleophilic sites: the secondary amine and the phenolic hydroxyl group. The successful synthesis hinges on the selective acylation of the more nucleophilic nitrogen atom.

The Principle of N-Acylation over O-Acylation

In the reaction with di-tert-butyl dicarbonate ((Boc)₂O), the reagent of choice for introducing the Boc protecting group, the secondary amine of N-methyl-p-aminophenol is significantly more nucleophilic than the phenolic hydroxyl group.[7] This difference in reactivity is the guiding principle for the selective formation of the N-Boc product. Under neutral or mildly basic conditions, the amine readily attacks the electrophilic carbonyl carbon of (Boc)₂O, leading to the desired carbamate.[7][8]

The general mantra in the acylation of molecules with both amino and hydroxyl groups is that basic or neutral conditions favor N-acylation, while acidic conditions favor O-acylation.[9] This is because under acidic conditions, the amino group is protonated, rendering it non-nucleophilic and thus allowing the hydroxyl group to react.[9]

Experimental Protocol: Synthesis of tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate

The following is a representative, self-validating protocol for the synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Materials:

-

N-methyl-p-aminophenol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dioxane/Water mixture

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve N-methyl-p-aminophenol (1 equivalent) in a suitable solvent such as THF or a 2:1 mixture of dioxane and water.

-

Base Addition: Add a mild base such as triethylamine (1.1 equivalents) or sodium bicarbonate (1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

This protocol leverages the inherent higher nucleophilicity of the amine to achieve chemoselective N-Boc protection, a foundational concept in organic synthesis.[7]

Role as a Key Intermediate in the Synthesis of Rivastigmine

One of the most significant applications of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in medicinal chemistry is its role as a key intermediate in the synthesis of Rivastigmine. Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[10]

The synthesis of Rivastigmine often involves the carbamoylation of a phenolic precursor. While various synthetic routes to Rivastigmine have been developed, a common strategy involves the use of a protected form of the phenolic amine.

Synthetic Strategy for Rivastigmine

A plausible retrosynthetic analysis of Rivastigmine reveals the importance of a precursor like tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Caption: Retrosynthetic analysis of Rivastigmine.

While direct literature detailing the use of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in Rivastigmine synthesis is not abundant, its structural similarity to known intermediates suggests its potential utility. A more direct and documented intermediate is (S)-3-(1-(dimethylamino)ethyl)phenol.[11] However, the principles of using a protected aminophenol are transferable.

A Conceptual Synthetic Pathway

The following diagram illustrates a conceptual pathway where a protected aminophenol serves as a crucial building block.

Caption: Conceptual synthetic pathway to Rivastigmine.

In this conceptual pathway, the Boc group serves to mask the reactive amine, allowing for selective modifications at other parts of the molecule. The subsequent deprotection under acidic conditions, a hallmark of Boc group chemistry, unmasks the amine for the final carbamoylation step to yield Rivastigmine.[8]

Broader Applications and Future Perspectives

The utility of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate and similar protected aminophenols extends beyond the synthesis of Rivastigmine. The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[12] The ability to selectively protect the amine functionality allows for diverse chemical transformations on the aromatic ring and the phenolic hydroxyl group, opening avenues for the creation of novel derivatives with tailored pharmacological profiles.

Conclusion

tert-Butyl N-(4-hydroxyphenyl)-N-methylcarbamate exemplifies the strategic importance of well-designed intermediates in medicinal chemistry. Its synthesis, a practical application of chemoselectivity, provides a valuable building block for the construction of complex molecules. Its role as a protected precursor in the synthesis of drugs like Rivastigmine underscores the power of protecting group strategies in modern drug discovery. As the quest for novel therapeutics continues, the principles demonstrated by the synthesis and application of this carbamate will undoubtedly remain central to the art and science of medicinal chemistry.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Tomašić, T., & Mašič, L. P. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

-

ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. Retrieved from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

-

PubMed Central. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–575. [Link]

-

ResearchGate. (n.d.). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

-

ACS Publications. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine. ACS Omega. [Link]

-

MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(11), 3237. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Justia Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Retrieved from [Link]

-

Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate: A Core Intermediate in Modern Pharmaceutical Synthesis

Abstract

In the intricate landscape of pharmaceutical development, the precise control of molecular architecture is paramount. The strategic use of protecting groups is a cornerstone of this control, enabling chemists to orchestrate complex, multi-step syntheses with high selectivity and yield. This guide provides an in-depth examination of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate, a versatile intermediate whose structure is strategically designed for the synthesis of advanced pharmaceutical agents. We will explore the fundamental role of the tert-butoxycarbonyl (Boc) protecting group, detail a robust synthetic protocol for the intermediate itself, and elucidate its application as a pivotal building block in constructing complex molecular frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic strategies.

Introduction: The Strategic Importance of a Bifunctional Intermediate

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (CAS No. 180593-41-3) is a bifunctional organic compound featuring two key functionalities: a phenolic hydroxyl group and a Boc-protected N-methylamino group.[1] This specific arrangement is not accidental; it is a deliberate design that offers orthogonal reactivity, making it an invaluable synthon in medicinal chemistry.[2]

The core utility of this molecule lies in the properties of the tert-butoxycarbonyl (Boc) group . The Boc group serves as a temporary shield for the highly reactive secondary amine.[3] Amine functional groups are nucleophilic and basic, making them susceptible to a wide range of unwanted side reactions during synthesis, such as acylation, alkylation, or oxidation.[4][5] By "protecting" the amine as a carbamate, its reactivity is effectively isolated, allowing chemical transformations to be directed specifically at the phenolic hydroxyl group.[6] The Boc group's stability in various reaction conditions, coupled with its clean and mild removal under acidic conditions, provides the precise control necessary for constructing complex drug molecules.

This guide will demonstrate how this intermediate serves as a linchpin in synthetic pathways that require sequential functionalization of its phenolic and amino moieties.

Physicochemical & Spectroscopic Data

The fundamental properties of the title compound are summarized below. This data is crucial for identification and quality control during synthesis.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate | [1] |

| CAS Number | 180593-41-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| SMILES | CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O | [1] |

| Appearance | Expected to be a solid at room temperature. | N/A |

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum would characteristically show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons would appear as two doublets in the 6.7-7.2 ppm region. A singlet for the N-methyl group would be present around 3.2 ppm, and a broad singlet for the phenolic -OH proton would also be observed.

-

¹³C NMR: Key signals would include the quaternary and methyl carbons of the Boc group (approx. 80 ppm and 28 ppm, respectively), the N-methyl carbon, and four distinct aromatic carbon signals. The carbonyl carbon of the carbamate would appear downfield (~155 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the phenol (~3300-3500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (~1680-1700 cm⁻¹).

Synthesis of the Intermediate: A Validated Protocol

The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate is typically achieved through the N-protection of 4-(methylamino)phenol using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a cornerstone of modern organic synthesis.[3]

Reaction Scheme

The overall transformation involves the selective acylation of the secondary amine in the presence of a base.

Sources

- 1. biosynth.com [biosynth.com]

- 2. tert-Butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate

Introduction

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate (Molecular Formula: C₁₂H₁₇NO₃, Molecular Weight: 223.27 g/mol ) is a carbamate derivative that incorporates a phenol moiety.[1] Carbamates are a significant class of organic compounds with a wide range of applications, from pharmaceuticals to agrochemicals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes this molecule a potentially valuable intermediate in multi-step organic syntheses. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of such compounds. This guide will detail the expected spectroscopic signatures of this molecule.

Molecular Structure and Predicted Spectroscopic Features

The structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate dictates its characteristic spectroscopic data. The key functional groups include a phenolic hydroxyl (-OH) group, a carbamate (-N(CH₃)COO-), a tert-butyl group, and a para-substituted benzene ring.

Caption: Molecular structure of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic environment of the protons. For comparison, the experimental data for the structurally similar tert-butyl (4-hydroxyphenyl)carbamate shows aromatic protons at δ 7.19 (d, J = 8Hz, 2H) and 6.75 (d, J = 8Hz, 2H), a broad singlet for the phenolic proton at δ 4.90, and a singlet for the tert-butyl protons at δ 1.51.[3]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | d | 2H | Ar-H (ortho to -N(CH₃)Boc) |

| ~6.8 | d | 2H | Ar-H (ortho to -OH) |

| ~5.0 | br s | 1H | -OH |

| ~3.2 | s | 3H | -N-CH ₃ |

| ~1.5 | s | 9H | -C(CH ₃)₃ |

The N-methyl group is expected to appear as a singlet around 3.2 ppm. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The phenolic proton signal is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the known data for tert-butyl (4-hydroxyphenyl)carbamate (δ 153.63, 152.12, 130.84, 121.71, 115.75, 80.46, 28.38), the predicted chemical shifts for the target molecule are as follows:[3]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Carbonyl carbon (C =O) |

| ~153 | Aromatic carbon attached to oxygen (Ar-C -OH) |

| ~140 | Aromatic carbon attached to nitrogen (Ar-C -N) |

| ~125 | Aromatic carbons ortho to -N(CH₃)Boc |

| ~116 | Aromatic carbons ortho to -OH |

| ~81 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |

| ~37 | N-methyl carbon (-N-C H₃) |

| ~28 | Methyl carbons of tert-butyl group (-C(C H₃)₃) |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small molecules in solution is as follows:[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using a standard pulse program on a 400 MHz or higher field spectrometer. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Spectrum